molecular formula C20H19N3O2S2 B2492095 (Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide CAS No. 299952-78-6

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide

Cat. No.: B2492095
CAS No.: 299952-78-6
M. Wt: 397.51
InChI Key: JKUXWRZAQQRFPN-LGMDPLHJSA-N
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Description

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound is part of the 2,4‐thiazolidinedione (TZD) class, known for its diverse pharmacological activities, including antitumor properties. TZD derivatives are integrated with different structural fragments to develop a range of lead molecules against clinical disorders. The review highlights the importance of structural modifications at the 2,4‐TZD nucleus, particularly at the N‐3 and C‐5 positions, to enhance its antitumor activity. The TZD core's versatility and novel mode of action make it a focal point for medicinal chemists aiming to target cancer and other diseases (Singh et al., 2022).

Biological Potential and Synthetic Development

A comprehensive synthesis and exploration of 1,3-thiazolidin-4-one and its functionalized analogs, including 2,4‐thiazolidinediones (glitazones), offer significant pharmacological importance. These compounds are already part of commercial pharmaceuticals, indicating a promising future in medicinal chemistry. The review also addresses the structural and biological properties, including the potential activities against various diseases, and sheds light on the green synthesis of these compounds, marking a step towards environmental awareness (Santos et al., 2018).

Mechanism of Action

If the compound is biologically active, researchers would study how it interacts with biological systems. This could involve in vitro studies with purified proteins or in vivo studies in model organisms .

Safety and Hazards

Researchers would need to consider the compound’s toxicity, flammability, and other hazards. This information is crucial for handling the compound safely .

Properties

IUPAC Name

3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-14-7-9-15(10-8-14)13-17-19(25)23(20(26)27-17)12-11-18(24)22-21-16-5-3-2-4-6-16/h2-10,13,21H,11-12H2,1H3,(H,22,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXWRZAQQRFPN-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.